benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate
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Overview
Description
Benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate is a complex organic compound featuring a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation is achieved through nucleophilic substitution reactions using benzyl halides.
Esterification: The final step involves esterification to introduce the acetate group, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial synthesis may employ continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are used to scale up the production while maintaining purity and minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can modify the benzyl or acetate groups, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Benzyl halides for benzylation, acetic anhydride for esterification.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various benzyl or acetate derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology and Medicine:
Anticancer Research: The triazolopyrimidine core is known for its potential as a kinase inhibitor, making it a candidate for anticancer drug development.
Antimicrobial Agents: The compound’s structure allows for modifications that can enhance antimicrobial properties.
Industry:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The triazolopyrimidine core can interact with kinase enzymes, blocking their activity and thus interfering with cell signaling pathways crucial for cancer cell proliferation . The exact molecular targets and pathways depend on the specific modifications made to the compound.
Comparison with Similar Compounds
Pyrazolopyrimidines: Share a similar core structure but differ in the arrangement of nitrogen atoms.
Benzyl Esters: Compounds with similar ester functional groups but different core structures.
Uniqueness: Benzyl 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate is unique due to its specific triazolopyrimidine core combined with a benzyl ester, offering a distinct set of chemical properties and biological activities .
Properties
IUPAC Name |
benzyl 2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-18-13-12(16-17-18)14(21)19(9-15-13)7-11(20)22-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNASCZBNEOIQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)OCC3=CC=CC=C3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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